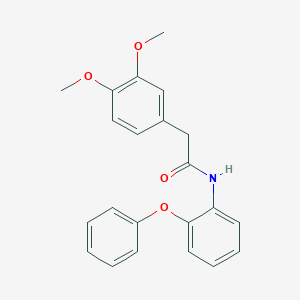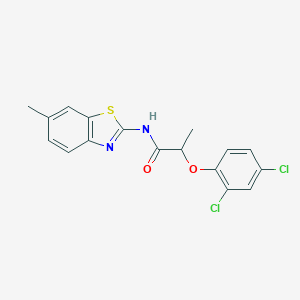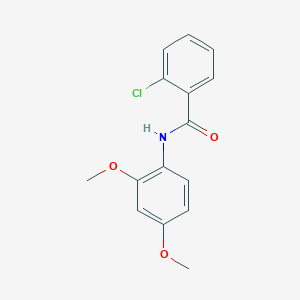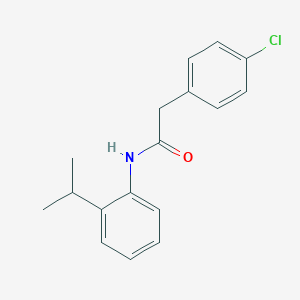
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide, also known as CIC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetanilide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide works by selectively blocking the Nav1.7 channel, which is found primarily in sensory neurons. This channel is responsible for the transmission of pain signals, and blocking it can reduce the perception of pain. 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have a high degree of selectivity for Nav1.7, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
In addition to its potential applications in pain management, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can modulate the activity of other ion channels, including the voltage-gated potassium channel Kv1.3. This channel is involved in the regulation of T-cell activation, and blocking it can reduce inflammation. 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its high degree of selectivity for Nav1.7. This makes it a useful tool for studying the role of this channel in pain transmission. However, one limitation of using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired level of channel blockage without using high concentrations of the compound.
未来方向
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of new pain medications based on the compound. Researchers are also interested in exploring the potential anti-inflammatory effects of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in other disease models, such as multiple sclerosis. Additionally, there is interest in developing more potent analogs of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide that could be used in lab experiments to achieve higher levels of channel blockage.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide is a compound that has been extensively studied for its potential applications in scientific research. Its selective blockage of the Nav1.7 channel makes it a promising candidate for the development of new pain medications. Additionally, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has other biochemical and physiological effects that make it a useful tool for studying the role of ion channels in disease. While there are some limitations to using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments, it remains a valuable compound for researchers in a variety of fields.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can be achieved through a multistep process that involves the reaction of 4-chloroacetanilide with 2-isopropylphenylboronic acid in the presence of palladium catalysts. The reaction yields the desired product, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide, which can be purified through recrystallization.
科学研究应用
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can act as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide a potential candidate for the development of new pain medications.
属性
分子式 |
C17H18ClNO |
|---|---|
分子量 |
287.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI 键 |
KJWHKGCZCVVJRV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



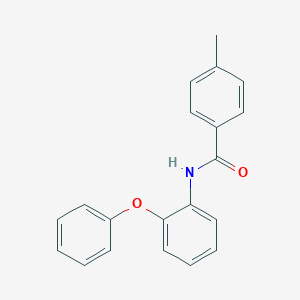
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)

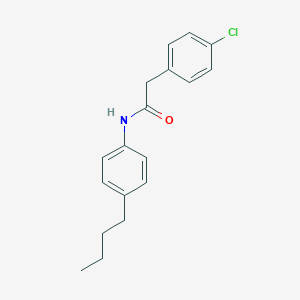
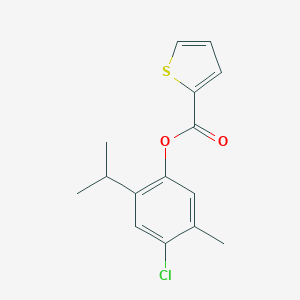
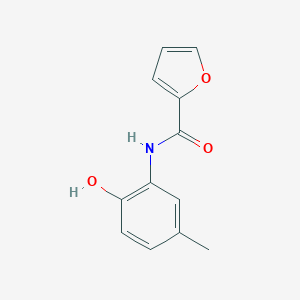
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
